5-Bromo-2-thiouracil

Overview

Description

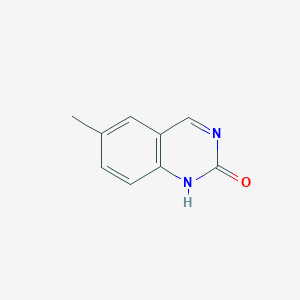

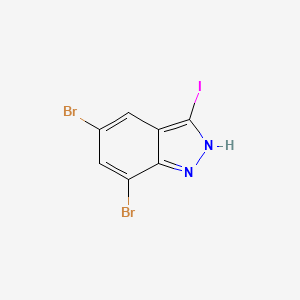

5-Bromo-2-thiouracil is a brominated derivative of uracil . It is known to incorporate into the growing melanin pigment of melanomas as false melanin precursors . It has been used as a promising agent for visualization of melanotic melanomas .

Synthesis Analysis

The synthesis of 5-Bromo-2-thiouracil involves reactions with thiourea in the presence of sodium ethoxide . It has been synthesized by the reactions of 4-methoxycoumarin and 3-chloro- and 3-bromo-4-methoxycoumarins .Molecular Structure Analysis

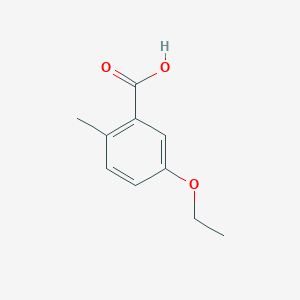

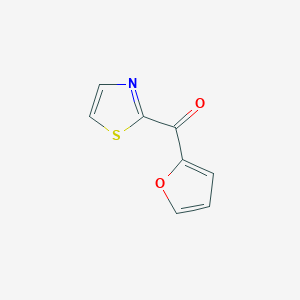

The molecular structure of 5-Bromo-2-thiouracil is similar to that of uracil, with a bromine atom replacing a hydrogen atom .Chemical Reactions Analysis

5-Bromo-2-thiouracil predominantly captures low-energy electrons with kinetic energies near 0 eV . The abundance of bromine anions was rather low compared to a similar experiment with bromouracil .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-thiouracil are not explicitly mentioned in the papers retrieved. For more detailed information, you may refer to chemical databases or resources .Scientific Research Applications

Melanoma Localization and Imaging

5-Bromo-2-thiouracil has been explored for its potential in melanoma localization and imaging. Derivatives of 2-thiouracil, such as 5-bromo-2-thiouracil, are known to integrate into the melanin pigment of melanomas, acting as false melanin precursors. Research has shown that radioiodinated 5-iodo-2-thiouracil demonstrates promise for visualizing melanotic melanomas. Specifically, labeling 2-bromo-2-thiouracil with the positron-emitting isotope 76Br allows the use of positron emission tomography (PET) for superior spatial resolution and in vivo quantification of radioactivity concentration, which could be instrumental in cancer diagnosis and treatment planning (Tolmachev, Orlova, & Sundin, 2002).

Inhibition of Tumor Formation

Studies on the effects of 5-bromo-2-thiouracil on tumor formation have shown that it can inhibit the formation of crown galls, a type of plant tumor caused by Agrobacterium tumefaciens. This inhibition is concentration-dependent, and the compound is effective in the early stages of infection. Such findings suggest a potential application in studying tumor formation and developing anti-tumor strategies (Bopp, 2005).

Synthesis of Derivatives for Antiproliferative Activity

Research into the synthesis of new derivatives of 5-bromo-2-thiouracil has shown significant antiproliferative activity against various human cancer cell lines, including liver, colon, and breast cancer cells. These synthesized compounds, which include sulfonamides, methylmercapto derivatives, and hydrazones, have displayed moderate to strong growth inhibition, particularly against the liver HEPG2 cell line. Such results indicate a potential application in cancer therapy (Awad et al., 2015).

Antiviral Activities

2-Thiopyrimidine nucleoside analogues, including 5-bromo-2-thiouracil derivatives, have been studied for their antiviral activities. These compounds have shown inhibitory activity against herpes simplex virus and varicella-zoster virus, suggesting their potential use in antiviral therapies (Shigeta et al., 1999).

Safety and Hazards

properties

IUPAC Name |

5-bromo-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZMMVRSEVEBDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=S)N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-thiouracil | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.